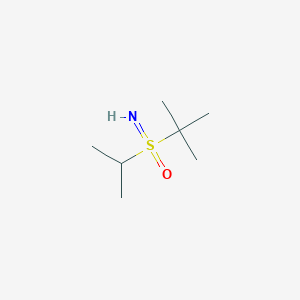
6-Bromo-3-ethoxy-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-ethoxy-2-fluoropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, ethoxy, and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethoxy-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-ethoxy-2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-ethoxy-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
6-Bromo-3-ethoxy-2-fluoropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethoxy-2-fluoropyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, ethoxy, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 6-Bromo-3-cyclopropyl-2-fluoropyridine
- 6-Bromo-3-methoxy-2-fluoropyridine
- 6-Bromo-3-ethoxy-4-fluoropyridine
Comparison: Compared to its analogs, 6-Bromo-3-ethoxy-2-fluoropyridine is unique due to the specific positioning of its substituents, which can affect its reactivity and interaction with other molecules. For instance, the ethoxy group can provide different steric and electronic effects compared to a methoxy or cyclopropyl group, leading to variations in chemical behavior and applications.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
6-bromo-3-ethoxy-2-fluoropyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 |
InChI Key |
NTJCKQUNOBSTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


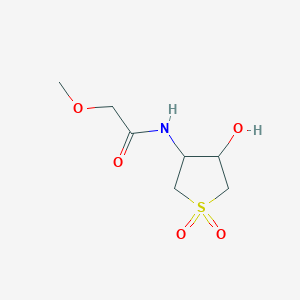

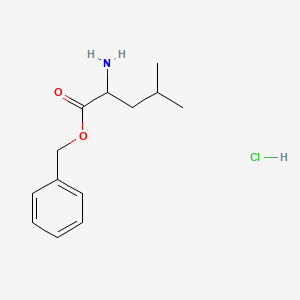
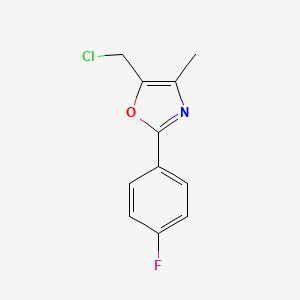
![4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)

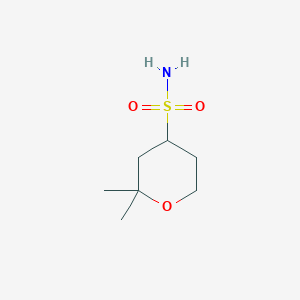

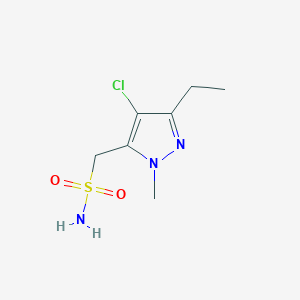
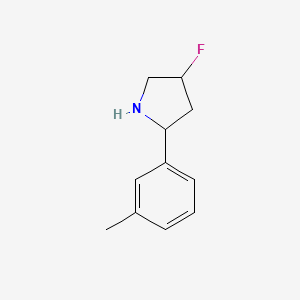
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)

